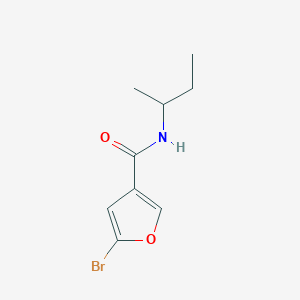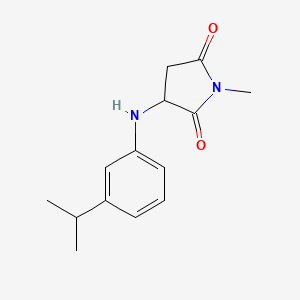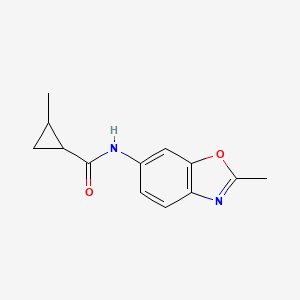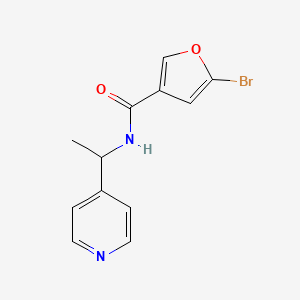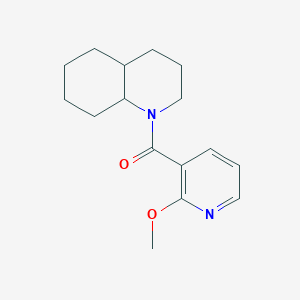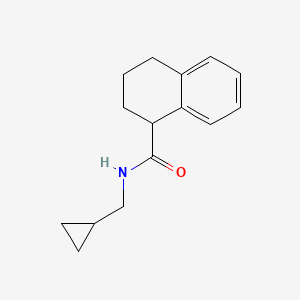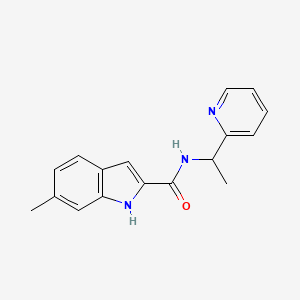
6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamide, also known as GSK-3 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), which is a key enzyme involved in various cellular processes such as glycogen metabolism, gene expression, and cell survival.
作用机制
The mechanism of action of 6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamide involves the inhibition of 6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamide, which is a serine/threonine kinase that regulates various cellular processes. 6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamide has two isoforms, 6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamideα and 6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamideβ, which have overlapping but distinct functions. 6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamideα is involved in the regulation of glycogen metabolism, while 6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamideβ is involved in the regulation of gene expression, cell survival, and apoptosis. The inhibition of 6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamide by 6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamide leads to the activation of various signaling pathways, including the Wnt/β-catenin pathway, which plays a crucial role in cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamide depend on the specific disease or condition being treated. In cancer, this compound has been shown to induce apoptosis and inhibit tumor growth by inhibiting 6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamide. In Alzheimer's disease, it has been shown to reduce tau phosphorylation and improve cognitive function by inhibiting 6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamideβ. In diabetes, it has been shown to improve insulin sensitivity and glycemic control by inhibiting 6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamideα.
实验室实验的优点和局限性
The advantages of using 6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamide in lab experiments include its potent and specific inhibition of 6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamide, which allows for the study of various cellular processes regulated by this enzyme. However, the limitations of using this compound include its potential toxicity and off-target effects, which can affect the interpretation of experimental results.
未来方向
There are several future directions for the study of 6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamide. One direction is the development of more potent and selective inhibitors of 6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamide, which can be used in the treatment of various diseases. Another direction is the study of the role of 6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamide in other diseases, such as inflammatory disorders and cardiovascular diseases. Additionally, the use of 6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamide in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce its potential toxicity.
合成方法
The synthesis of 6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2-methyl-1H-indole with 2-bromoethyl pyridine to form 6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole. This intermediate is then reacted with ethyl chloroformate to form the final product, 6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamide.
科学研究应用
6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and diabetes. This compound has been shown to inhibit 6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamide, which plays a crucial role in the pathogenesis of these diseases. In cancer, 6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamide promotes cell proliferation and survival, and its inhibition by 6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamide has been shown to induce apoptosis and inhibit tumor growth. In Alzheimer's disease, 6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamide contributes to the formation of neurofibrillary tangles, and its inhibition by 6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamide has been shown to reduce tau phosphorylation and improve cognitive function. In diabetes, 6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamide regulates glucose metabolism, and its inhibition by 6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamide has been shown to improve insulin sensitivity and glycemic control.
属性
IUPAC Name |
6-methyl-N-(1-pyridin-2-ylethyl)-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-11-6-7-13-10-16(20-15(13)9-11)17(21)19-12(2)14-5-3-4-8-18-14/h3-10,12,20H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVMJXYVMSPQMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(N2)C(=O)NC(C)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

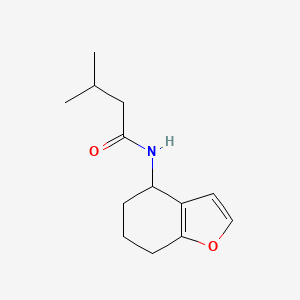


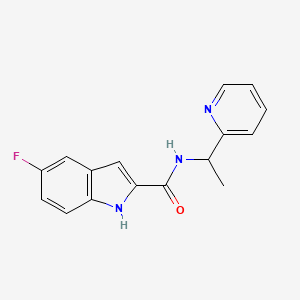

![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7494341.png)

